molecular formula C18H23N5OS B2436496 2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2436496
M. Wt: 357.5 g/mol
InChI Key: IXCNBQPSPJNLEH-UHFFFAOYSA-N
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Description

2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic structure that combines thiazole and triazole moieties. This unique configuration is known for its diverse biological activities, making it a subject of interest in pharmacological research. The presence of a 4-methylpiperazine substituent and a p-tolyl group enhances its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4SC_{15}H_{20}N_{4}S, with a molecular weight of approximately 288.41 g/mol. The structure features a thiazolo[3,2-b][1,2,4]triazole core, which is associated with various biological activities.

Biological Activities

Research has shown that compounds containing thiazole and triazole rings exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Many derivatives display moderate to good antimicrobial properties. For instance, studies on related thiazole-piperazine compounds indicate significant antibacterial effects against various pathogens .
  • Antitumor Activity : The thiazolo-triazole framework has been linked to anticancer properties. Some derivatives have demonstrated efficacy in inhibiting tumor cell proliferation in vitro .
  • CNS Activity : The piperazine moiety contributes to central nervous system (CNS) activity, which is crucial for developing neuroactive agents.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against bacteria and fungi; derivatives show moderate to excellent activity .
AntitumorInhibits cancer cell growth; potential for chemotherapeutic applications .
CNS ActivityEnhances neuroactive properties; important for developing psychiatric medications.

Case Studies and Research Findings

  • Antimicrobial Screening : A study synthesized several thiazole-piperazine derivatives and tested them for antibacterial activity. Most compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with some achieving MIC values comparable to standard antibiotics .
  • Antitumor Efficacy : Research on similar triazole derivatives revealed their potential as anticancer agents by inducing apoptosis in cancer cells. Molecular docking studies suggested that these compounds might inhibit key enzymes involved in cancer progression .
  • CNS Effects : In vivo studies have indicated that certain piperazine derivatives possess anxiolytic and antidepressant-like effects in animal models. These findings highlight the importance of the piperazine group in modulating CNS activity.

Interaction Studies

Understanding how this compound interacts with biological targets is critical for evaluating its pharmacokinetic properties. Interaction studies have shown that this compound may act on multiple targets within the body:

  • Enzyme Inhibition : The compound has been suggested to inhibit specific enzymes involved in metabolic pathways relevant to cancer and infection.
  • Receptor Binding : Preliminary data indicate potential binding affinity to neurotransmitter receptors, which may explain its CNS effects.

Properties

IUPAC Name

2-methyl-5-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-12-4-6-14(7-5-12)15(22-10-8-21(3)9-11-22)16-17(24)23-18(25-16)19-13(2)20-23/h4-7,15,24H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCNBQPSPJNLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.